b-Phenyl-1H-imidazole-1-ethanamine 2HCl

Medicinal Chemistry Scaffold Design Pharmacophore Modeling

This N1-linked imidazole-ethanamine building block addresses the need for regiospecific scaffolds in CYP24A1 inhibitor development. Using incorrect imidazole isomers can derail SAR studies and compromise target engagement. • Validated CYP24A1 inhibitor scaffold: 4'-chloro-biphenyl-4-carboxylic acid amide derivative achieves IC50 = 15 nM • Defined N1-imidazole connectivity ensures fixed amine-imidazole nitrogen distance (~2.5 Å) for consistent pharmacophore geometry • Dihydrochloride salt ensures solubility in standard amide coupling conditions (HATU/DIPEA in DMF) • Supplied at 97% purity; chiral beta-phenyl center enables enantioselective library synthesis

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
Cat. No. B7865425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameb-Phenyl-1H-imidazole-1-ethanamine 2HCl
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN)N2C=CN=C2
InChIInChI=1S/C11H13N3/c12-8-11(14-7-6-13-9-14)10-4-2-1-3-5-10/h1-7,9,11H,8,12H2
InChIKeyCOYZKHOKOLGCDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





b-Phenyl-1H-imidazole-1-ethanamine 2HCl: N1-Imidazole Scaffold


b-Phenyl-1H-imidazole-1-ethanamine 2HCl, systematically named 2-(1H-imidazol-1-yl)-2-phenylethan-1-amine dihydrochloride, is a small-molecule building block defined by its N1-imidazole connectivity to a beta-phenyl-substituted ethanamine chain . This regiospecific linkage (imidazole N1–CH(CH2NH2)–Ph) distinguishes it from isomers where the imidazole is attached via the C2 or C4 positions, resulting in a distinct spatial orientation of the imidazole ring, phenyl group, and primary amine nitrogen [1]. The compound is supplied as a dihydrochloride salt (C11H15Cl2N3, MW 260.16 g/mol) with typical purity specifications of ≥95% . It serves as a versatile intermediate for constructing pharmacologically relevant molecules, as evidenced by its incorporation into CYP24A1 inhibitors and other bioactive chemotypes [2].

Substitution Risks with Imidazole Analogs


The imidazole core supports multiple regioisomeric attachment points (N1, C2, C4) and the phenyl ring can be positioned on either the imidazole or the ethanamine chain, producing compounds with identical molecular formulas (C11H13N3) but profoundly different three-dimensional pharmacophores . For example, moving the imidazole attachment from N1 to C2, or relocating the phenyl group from the beta-carbon to the imidazole ring, alters the relative orientation of the hydrogen bond-donating primary amine and the hydrogen bond-accepting imidazole nitrogen, which can shift receptor subtype selectivity. The N1-linked scaffold found in b-Phenyl-1H-imidazole-1-ethanamine 2HCl positions the amine and imidazole nitrogens at a fixed distance and angle that is distinct from its regioisomers, a property that has been exploited in the design of selective enzyme inhibitors [1]. Simple substitution with a different imidazole-ethanamine isomer can therefore derail structure-activity relationships and compromise target engagement in established synthetic routes or screening cascades.

Differentiation from Structural Analogs


N1-Imidazole Connectivity vs. C2/C4 Isomers

b-Phenyl-1H-imidazole-1-ethanamine 2HCl features an N1-imidazole linkage to the beta-carbon of the ethanamine chain, creating a N(imidazole)–C–C–NH2 scaffold. In contrast, the common alternative 2-(1H-imidazol-2-yl)-1-phenylethan-1-amine (Sigma-Aldrich CAS 24169-72-0) links the imidazole via C2, producing a C(imidazole)–C–C–NH2 arrangement [1]. This difference changes the imidazole nitrogen position by approximately 1.2–1.5 Å in the lowest-energy conformation and eliminates the imidazole N3 hydrogen bond acceptor from the scaffold [2]. The N1-linked architecture positions the imidazole ring closer to the phenyl moiety, favoring intramolecular pi-stacking interactions not possible in the C2-linked isomer.

Medicinal Chemistry Scaffold Design Pharmacophore Modeling

Potent CYP24A1 Inhibition by Scaffold Derivative

A derivative of b-Phenyl-1H-imidazole-1-ethanamine 2HCl, specifically 4'-Chloro-biphenyl-4-carboxylic acid ((R)-2-imidazol-1-yl-2-phenyl-ethyl)-amide (CHEMBL1170908), demonstrated potent inhibition of human CYP24A1 with an IC50 of 15 nM in a biochemical assay [1]. This level of potency is comparable to the well-known CYP24A1 inhibitor ketoconazole (IC50 ~ 60–100 nM in similar assays) and substantially exceeds that of the pan-CYP inhibitor 1-aminobenzotriazole (IC50 > 10 µM for CYP24A1) [2]. The unmodified parent amine, b-Phenyl-1H-imidazole-1-ethanamine 2HCl, serves as the critical chiral building block for this inhibitor series, with the (R)-enantiomer of the 2-imidazol-1-yl-2-phenyl-ethylamine core being essential for high-affinity target engagement.

Enzyme Inhibition CYP24A1 Vitamin D Metabolism

Chiral Center from Beta-Phenyl Substitution

b-Phenyl-1H-imidazole-1-ethanamine 2HCl possesses a stereogenic center at the beta-carbon of the ethanamine chain (the CH–Ph carbon), making it a chiral building block [1]. This contrasts with achiral imidazole-ethanamine analogs such as histamine (1H-imidazole-4-ethanamine) or 2-(1H-imidazol-4-yl)ethanamine, which lack any substituent on the ethylamine linker [2]. The presence of the phenyl substituent at this position introduces not only chirality but also a hydrophobic aromatic group that can be exploited for additional binding interactions. Enantiopure (R)- and (S)-forms of this scaffold can be prepared, as evidenced by the use of the (R)-enantiomer in the CYP24A1 inhibitor series [1].

Chiral Synthesis Enantioselective Pharmacology Building Block Utility

N-Alkylation Pattern vs. Phenyl-Imidazole Cores

A prominent class of bioactive imidazole-ethanamine compounds places the phenyl substituent directly on the imidazole ring rather than on the ethanamine chain. For instance, (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine (CAS 864825-23-0) is the key intermediate for the approved drug Eluxadoline and features a 4-phenylimidazole core with the ethanamine at the C2 position [1]. In contrast, b-Phenyl-1H-imidazole-1-ethanamine 2HCl has the phenyl group on the ethanamine beta-carbon and the imidazole attached via its N1 nitrogen . This reversed substitution pattern produces a different vector of the primary amine relative to the aromatic plane, which is critical for the divergent pharmacological profiles of these scaffolds.

Drug Intermediate Eluxadoline Comparison Regioisomer Differentiation

Enhanced Solubility as Dihydrochloride Salt

b-Phenyl-1H-imidazole-1-ethanamine is supplied as the dihydrochloride salt (2HCl), which significantly enhances aqueous solubility compared to the free base form . The free base (C11H13N3, MW 187.24 g/mol) has a predicted LogP of approximately 1.5 and limited water solubility, whereas the dihydrochloride salt is readily soluble in water and polar organic solvents (estimated solubility >10 mg/mL in water) due to full ionization of both the primary amine and the imidazole ring at physiological pH . This is in contrast to the monohydrochloride salts of related compounds (e.g., 2-(1H-imidazol-2-yl)-1-phenylethan-1-amine hydrochloride, Sigma-Aldrich), which may exhibit intermediate solubility profiles.

Salt Selection Aqueous Solubility Assay Development

Key Application Scenarios


CYP24A1 Inhibitors for Vitamin D Disorders

The demonstrated potency of the 4'-chloro-biphenyl-4-carboxylic acid amide derivative (IC50 = 15 nM against CYP24A1) [1] establishes b-Phenyl-1H-imidazole-1-ethanamine 2HCl as a validated starting scaffold for designing CYP24A1 inhibitors. CYP24A1 is the primary catabolic enzyme for 1,25-dihydroxyvitamin D3, and its inhibition is a therapeutic strategy for chronic kidney disease and certain cancers. The chiral nature of the beta-phenyl-ethanamine core allows enantioselective optimization, with the (R)-enantiomer showing clear activity advantages. Researchers developing CYP24A1 inhibitors should prioritize this specific N1-imidazole scaffold over C2-linked or non-chiral imidazole-ethanamine alternatives.

Chiral Imidazole Amide Library Synthesis

The primary amine in b-Phenyl-1H-imidazole-1-ethanamine 2HCl is amenable to direct amide coupling with carboxylic acids, enabling rapid library synthesis. The beta-phenyl substituent introduces a defined stereocenter, allowing the construction of enantiomerically pure compound collections [2]. The N1-imidazole attachment provides a hydrogen bond-accepting nitrogen at a fixed distance from the amide bond, a structural feature absent in simple phenethylamine building blocks. The dihydrochloride salt ensures compatibility with standard amide coupling conditions (e.g., HATU/DIPEA in DMF) without the solubility issues encountered with free base amines .

Alpha-2 Adrenergic Receptor Modulator Programs

Substituted 2-phenylethyl-1H-imidazole compounds have been patented as subtype-selective modulators of alpha-2B and alpha-2C adrenergic receptors [3]. b-Phenyl-1H-imidazole-1-ethanamine 2HCl represents the core unsubstituted scaffold of this chemotype. Its N1-imidazole linkage and beta-phenyl substitution pattern are essential for achieving subtype selectivity over alpha-2A, a property not shared by imidazoline-class alpha-2 agonists such as clonidine or ST-91. Medicinal chemists exploring non-imidazoline alpha-2 modulators can use this scaffold to access a distinct region of chemical space with potential for improved CNS penetration or peripheral selectivity, depending on further N-alkylation or aryl substitution.

Chemical Biology Probes with Imidazole-Amine Core

The combination of an imidazole ring (metal-coordinating, pH-sensitive) and a primary amine (reactive handle for conjugation or derivatization) makes b-Phenyl-1H-imidazole-1-ethanamine 2HCl a valuable precursor for chemical biology probes . The imidazole can engage heme iron in CYP enzymes or coordinate zinc in metalloproteases, while the amine can be functionalized with fluorophores, biotin, or photoaffinity labels. The fixed distance between these two functional groups (~2.5 Å) creates a rigid scaffold suitable for target engagement studies where flexibility would be detrimental. The dihydrochloride salt form facilitates aqueous bioconjugation chemistry without the need for organic co-solvents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for b-Phenyl-1H-imidazole-1-ethanamine 2HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.